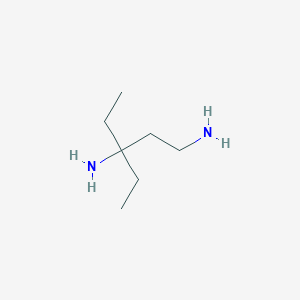
3-Ethylpentane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylpentane-1,3-diamine is an organic compound with the molecular formula C7H18N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylpentane-1,3-diamine typically involves the reaction of 3-ethylpentane-1,3-diol with ammonia or an amine source under high temperature and pressure. The reaction can be catalyzed by transition metals such as nickel or palladium to improve yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and heated under controlled conditions. This method ensures consistent product quality and scalability. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitro compounds or amides.
Reduction: It can be reduced to form primary amines or other reduced nitrogen-containing compounds.
Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases like sodium hydroxide are typical reagents.
Major Products:
Oxidation: Nitro compounds, amides.
Reduction: Primary amines.
Substitution: Various substituted organic compounds depending on the reactants used.
Scientific Research Applications
3-Ethylpentane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, where its diamine structure contributes to the formation of strong, durable materials.
Mechanism of Action
The mechanism of action of 3-ethylpentane-1,3-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and catalytic processes. The compound’s effects are mediated through its ability to donate or accept electrons, participate in nucleophilic attacks, and stabilize transition states in chemical reactions.
Comparison with Similar Compounds
- 3-Methylpentane-1,3-diamine
- 2-Ethylpentane-1,3-diamine
- 3-Ethylhexane-1,3-diamine
Comparison: 3-Ethylpentane-1,3-diamine is unique due to its specific ethyl substitution at the third carbon, which influences its reactivity and physical properties. Compared to its analogs, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
143554-14-7 |
|---|---|
Molecular Formula |
C7H18N2 |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
3-ethylpentane-1,3-diamine |
InChI |
InChI=1S/C7H18N2/c1-3-7(9,4-2)5-6-8/h3-6,8-9H2,1-2H3 |
InChI Key |
LVFJDWMKKSWNKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


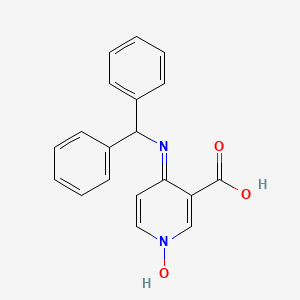
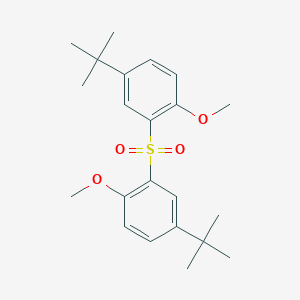
![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
![N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide](/img/structure/B12552746.png)
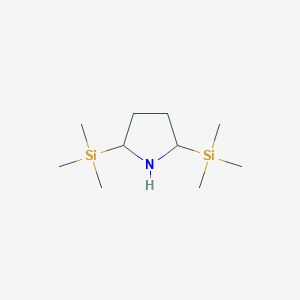
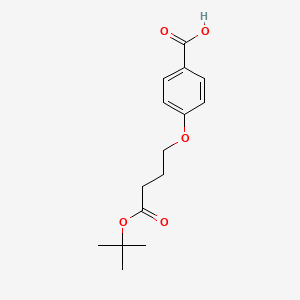
![3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide](/img/structure/B12552763.png)
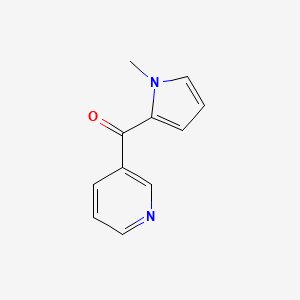
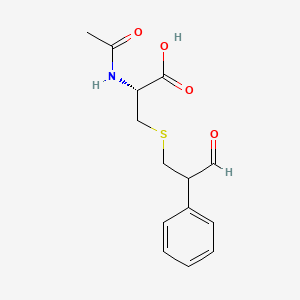
![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)
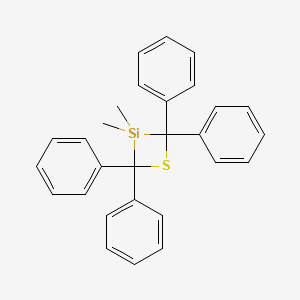
![Methyl [(4-nitrophenyl)methyl]phosphonochloridate](/img/structure/B12552794.png)
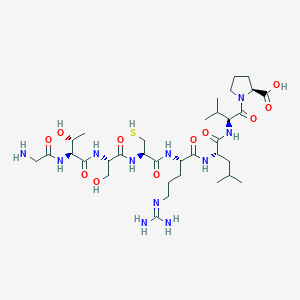
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenylpyrido[3,4-b]pyrazine)](/img/structure/B12552804.png)
